

Solubility of 2-Ethylthiazole-5-carbaldehyde in different solvents

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Compound of Interest

Compound Name: 2-Ethylthiazole-5-carbaldehyde

Cat. No.: B1487461

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An In-Depth Technical Guide to the Solubility of **2-Ethylthiazole-5-carbaldehyde**

Introduction

2-Ethylthiazole-5-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with both an ethyl group and a reactive carbaldehyde (aldehyde) functional group. Thiazole derivatives are significant scaffolds in medicinal chemistry and materials science, frequently appearing in the structure of pharmaceuticals, flavor compounds, and dyes. The dual functionality of **2-Ethylthiazole-5-carbaldehyde** makes it a valuable intermediate for the synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for its practical application in research and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation development for drug delivery. This guide provides a comprehensive analysis of the molecular properties governing the solubility of **2-Ethylthiazole-5-carbaldehyde**, offers a predictive solubility profile, and details a robust experimental protocol for its empirical determination.

Molecular Profile and Physicochemical Properties

Direct experimental data for **2-Ethylthiazole-5-carbaldehyde** is not extensively documented in publicly available literature. However, a robust profile can be constructed by analyzing its

structure and examining data from closely related analogues like 2-methylthiazole-5-carbaldehyde and 2-ethylthiazole.

- Molecular Formula: C₆H₇NOS
- Molecular Weight: 141.19 g/mol
- Chemical Structure:

(Note: A placeholder for the chemical structure image)

The structure reveals several key features that govern its solubility:

- **Thiazole Ring:** The heterocyclic ring containing both sulfur and nitrogen atoms is polar. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.
- **Carbaldehyde Group (-CHO):** The carbonyl (C=O) bond is highly polar, making this group a strong contributor to the molecule's overall polarity. The oxygen atom is a potent hydrogen bond acceptor.
- **Ethyl Group (-CH₂CH₃):** This alkyl group is nonpolar (lipophilic) and will contribute to the compound's solubility in less polar organic solvents.

The interplay between the polar thiazole ring and aldehyde group versus the nonpolar ethyl group suggests that **2-Ethylthiazole-5-carbaldehyde** will exhibit intermediate polarity. It is expected to be more soluble in polar organic solvents than in highly nonpolar solvents like hexane or in the highly polar solvent, water. For a structural analogue, 2-methyl-1,3-thiazole-5-carbaldehyde, a computed XLogP3 value (a measure of lipophilicity) is 1.1, indicating a slight preference for lipophilic environments.^[1] A similar value can be anticipated for the ethyl analogue.

Fundamental Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like"^{[2][3]}. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

- Polar Solvents: These solvents have large dipole moments. They can be further divided into:
 - Protic Solvents (e.g., Water, Ethanol, Methanol): Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.
 - Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Lack O-H or N-H bonds but still have polar character. They can act as hydrogen bond acceptors.
- Nonpolar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar, lipophilic solutes.

Based on its structure, **2-Ethylthiazole-5-carbaldehyde** is expected to be most soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in water and nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of **2-Ethylthiazole-5-carbaldehyde** in a range of common laboratory solvents, based on its structural characteristics.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Low / Insoluble	The nonpolar ethyl group limits solubility despite the presence of polar functional groups capable of hydrogen bonding.
Ethanol	Soluble	The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) regions, matching the mixed character of the solute.	
Methanol	Soluble	Similar to ethanol, methanol is a polar alcohol that can effectively solvate the molecule.	
Polar Aprotic	Acetone	Very Soluble	The strong dipole of the acetone carbonyl group interacts favorably with the polar regions of the thiazole and aldehyde groups.
Dimethyl Sulfoxide (DMSO)	Very Soluble	A highly polar aprotic solvent capable of strong dipole-dipole interactions.	
Dichloromethane (DCM)	Very Soluble	A moderately polar solvent that effectively dissolves a wide	

range of organic compounds.			
Nonpolar	Toluene	Moderately Soluble	The aromatic ring of toluene can engage in π -stacking with the thiazole ring, and its overall nonpolar nature solvates the ethyl group.
Hexane	Low / Insoluble	The strong polarity of the thiazole and aldehyde moieties prevents effective solvation by the nonpolar alkane.	

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is required. The Shake-Flask Method, as referenced in OECD Guideline 105, is a reliable approach for determining the equilibrium solubility of a compound.^[4]^[5]

Objective

To determine the saturation concentration of **2-Ethylthiazole-5-carbaldehyde** in a selected solvent at a constant temperature.

Materials and Equipment

- **2-Ethylthiazole-5-carbaldehyde** (high purity)
- Selected solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps

- Thermostatically controlled orbital shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

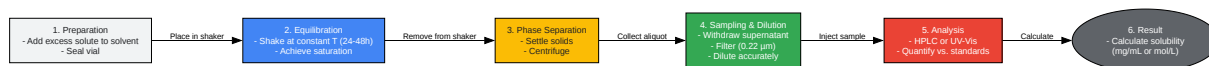
Step-by-Step Methodology

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **2-Ethylthiazole-5-carbaldehyde** and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
 - Perform a series of dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
- Equilibration (Shake-Flask):
 - Add an excess amount of **2-Ethylthiazole-5-carbaldehyde** to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
 - Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.
 - Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$) and agitation speed (e.g., 150 rpm).^[4]
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.^[4] Preliminary studies can determine the minimum time to reach equilibrium.
- Phase Separation:

- After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.
- To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[6]
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic particulates.
 - Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.
 - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
 - Determine the concentration of the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - The result is the solubility of **2-Ethylthiazole-5-carbaldehyde** in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
 - The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific experimental data for **2-Ethylthiazole-5-carbaldehyde** is sparse, a thorough analysis of its molecular structure allows for reliable predictions of its solubility behavior. The compound's mixed polarity, arising from a nonpolar ethyl group and polar thiazole and aldehyde functionalities, suggests it will be most soluble in polar organic solvents like acetone, DMSO, and alcohols, with limited solubility in water and nonpolar hydrocarbons. For researchers and drug development professionals, this predictive understanding is crucial for initial experimental design. However, for precise quantitative applications, the detailed shake-flask protocol provided in this guide offers a robust and authoritative method for empirical solubility determination.

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